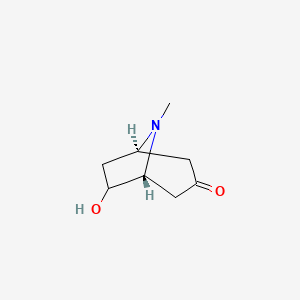

![molecular formula C20H45NP2 B6363289 Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane) CAS No. 944710-34-3](/img/structure/B6363289.png)

Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis[2-(di-t-butylphosphino)ethyl]amine is a chemical compound with the empirical formula C20H45NP2 . It is typically available as a 10wt% solution in hexanes .

Molecular Structure Analysis

The molecular structure of Bis[2-(di-t-butylphosphino)ethyl]amine consists of two di-tert-butylphosphino groups attached to an ethylamine . The molecular weight of the compound is 361.5 g/mol .Physical And Chemical Properties Analysis

Bis[2-(di-t-butylphosphino)ethyl]amine is a liquid at room temperature . It has a refractive index of 1.418 and a density of 0.911 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Asymmetric Hydrogenation : This compound has been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showing excellent enantioselectivities and high catalytic activities. This is significant for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Formation of Zwitterionic CS2 Adducts : Research indicates that bis(di-t-butylphosphino)amine reacts with CS2 to form zwitterionic adducts. These adducts are stable and characterized by X-ray diffraction and various spectroscopic methods (Dickie et al., 2015).

Synthesis and Structural Characterization : The compound has been used in the synthesis of sterically encumbered ferrocenecarboxamido diphosphine and its platinum(II) complex. The NMR data indicates limited molecular mobility due to hindered rotation around the amide C–N bond (Štěpnička et al., 2014).

CO2 Reactivity and Lewis Pair Formation : Bis(di-i-propylphosphino)amine demonstrates interesting reactivity with carbon dioxide, forming adducts that are significant for studies in CO2 capture (Barry et al., 2013).

Synthesis of High-Spin Binuclear Fe(III) Complexes : The compound has been used in the synthesis of dinuclear Fe(III) complexes characterized by X-ray crystallography, magnetic measurements, and cyclic voltammetry (Chen et al., 2011).

Synthesis of Antioxidants : It has been employed in the synthesis of bis(2,4-di-tert-butyl-phenyl) pentaerythritol diphosphite (antioxidant 626), an environmentally friendly process that avoids the use of toxic solvents (Ruiduan et al., 2015).

Reduction of Tertiary Amides to Amines : A study showed the use of an Ir(III) complex of bis(di-tert-butylphosphinito)phenyl for the reduction of tertiary amides to amines, highlighting the utility of this compound in catalytic reactions (Park et al., 2012).

Synthesis of Chiral Platinum Complexes : Bis[2-(di-t-butylphosphino)ethyl]amine has been used in the synthesis of optically active bidentate P-ligands for chiral platinum complexes, demonstrating its role in stereochemistry (Bálint et al., 2017).

Palladium(II) Complexes in Catalytic Reactions : It is also used in the formation of palladium(II) complexes for Heck and Suzuki cross-coupling reactions, showing good catalytic activity and yielding high-quality products (Kayan et al., 2011).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H351 (suspected of causing cancer) . It should be handled with care, ensuring good ventilation at the workplace and avoiding the formation of aerosols .

Wirkmechanismus

Target of Action

Bis[2-(di-t-butylphosphino)ethyl]amine is primarily used as a ligand in transition metal-catalyzed reactions . The primary targets of this compound are transition metals, which play a crucial role in various organic synthesis, catalytic reactions, and material science applications .

Mode of Action

This compound interacts with its targets (transition metals) to form stable complexes . These complexes then participate in various reactions, including the addition of amines to acrylic acid derivatives .

Biochemical Pathways

It is known that this compound is involved in the transition metal-catalyzed addition of amines to acrylic acid derivatives . This reaction is a key step in many synthetic processes.

Pharmacokinetics

It is known that this compound is insoluble in water , which may affect its bioavailability and distribution.

Result of Action

The primary result of the action of Bis[2-(di-t-butylphosphino)ethyl]amine is the formation of stable complexes with transition metals . These complexes can then participate in various reactions, facilitating the synthesis of a wide range of organic compounds .

Action Environment

The action of Bis[2-(di-t-butylphosphino)ethyl]amine is influenced by several environmental factors. It is air-sensitive , and should be stored in a cool, dry, well-ventilated area away from ignition sources and flammable materials . It is also incompatible with oxidizing agents .

Eigenschaften

IUPAC Name |

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45NP2/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12/h21H,13-16H2,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYKYLNPIGDVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45NP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944710-34-3 |

Source

|

| Record name | 944710-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)

![4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid](/img/structure/B6363222.png)

![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)

![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)

![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)

![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)